Z-D-Phe-OH
CAS No.: 2448-45-5
VCID: VC21543267
Molecular Formula: C17H17NO4
Molecular Weight: 299.32 g/mol
* For research use only. Not for human or veterinary use.

Description |
Z-D-Phe-OH, also known as N-benzoxycarbonyl-D-phenylalanine, is a derivative of the amino acid phenylalanine. It is widely used in peptide synthesis and drug development due to its unique properties that enhance interactions in biological systems. This compound is crucial in various research fields, including pharmaceutical development, peptide synthesis, and studies on protein structure. Pharmaceutical DevelopmentZ-D-Phe-OH is a key building block in the synthesis of various pharmaceuticals, particularly those targeting neurological disorders. Its use enhances the specificity and efficacy of therapeutic agents by allowing for the precise construction of peptides with desired biological activities . Peptide SynthesisIn peptide synthesis, Z-D-Phe-OH serves as a protected amino acid, facilitating the formation of peptides with specific sequences. This is crucial for drug formulation and biological research, where the precise structure of peptides can significantly affect their biological activity . Food Industry ApplicationsIn the food industry, Z-D-Phe-OH is explored for its potential in flavor enhancement and food preservation. It offers a natural alternative to synthetic additives, appealing to health-conscious consumers . Cosmetic FormulationsThis compound is also used in the formulation of skincare products due to its potential benefits in skin health, making it a popular choice among cosmetic chemists for developing innovative products . Enzymatic StudiesIn enzymatic studies, compounds like Z-D-Phe-D-Ala have been used to investigate the substrate specificity of enzymes such as cathepsin A. These studies show that Z-D-Phe-D-Ala competitively inhibits both peptidase and esterase activities of cathepsin A, indicating that these activities are catalyzed at the same site . Synthesis and ModificationZ-D-Phe-OH can be modified to create various derivatives, such as Z-D-Phe(4-NO2)-OH, which involves the addition of a nitro group to the phenyl ring. This modification can alter the compound's properties and biological activity . Table 2: Applications of Z-D-Phe-OH
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CAS No. | 2448-45-5 | ||||||||||||
Product Name | Z-D-Phe-OH | ||||||||||||
Molecular Formula | C17H17NO4 | ||||||||||||
Molecular Weight | 299.32 g/mol | ||||||||||||
IUPAC Name | 3-phenyl-2-(phenylmethoxycarbonylamino)propanoic acid | ||||||||||||
Standard InChI | InChI=1S/C17H17NO4/c19-16(20)15(11-13-7-3-1-4-8-13)18-17(21)22-12-14-9-5-2-6-10-14/h1-10,15H,11-12H2,(H,18,21)(H,19,20) | ||||||||||||
Standard InChIKey | RRONHWAVOYADJL-UHFFFAOYSA-N | ||||||||||||
Isomeric SMILES | C1=CC=C(C=C1)C[C@H](C(=O)O)NC(=O)OCC2=CC=CC=C2 | ||||||||||||
SMILES | C1=CC=C(C=C1)CC(C(=O)O)NC(=O)OCC2=CC=CC=C2 | ||||||||||||
Canonical SMILES | C1=CC=C(C=C1)CC(C(=O)O)NC(=O)OCC2=CC=CC=C2 | ||||||||||||
Synonyms | N-Cbz-D-phenylalanine;Z-D-Phe-OH;2448-45-5;Cbz-D-Phe-OH;Z-D-phenylalanine;CHEMBL63865;N-benzyloxycarbonyl-D-phenylalanine;N-(Carbobenzyloxy)-D-phenylalanine;(2R)-3-phenyl-2-(phenylmethoxycarbonylamino)propanoicacid;Cbz-D-Phe;Cbz-D-Phenylalanine;AC1LDUWW;PubChem10515;KSC495G0T;C4127_SIGMA;SCHEMBL219151;N-Carbobenzoxy-D-phenylalanine;Jsp004893;benzyloxycarbonyl-D-phenylalanine;96995_FLUKA;CTK3J5309;ZINC38520;MolPort-003-940-729;RRONHWAVOYADJL-OAHLLOKOSA-N;ACT07673 | ||||||||||||
PubChem Compound | 100081 | ||||||||||||
Last Modified | Aug 15 2023 |
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